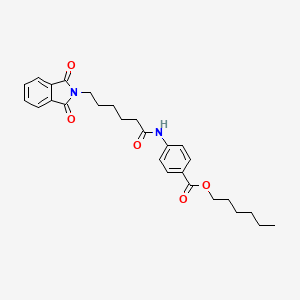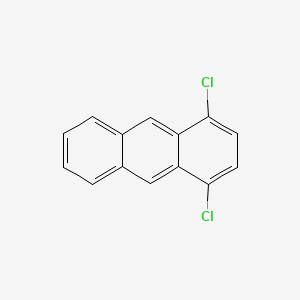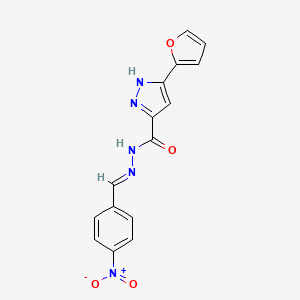![molecular formula C18H19Br2N3O B11976885 2-{[(E)-4-Benzyl-piperazin-1-ylimino]-methyl}-4,6-dibromo-phenol](/img/structure/B11976885.png)
2-{[(E)-4-Benzyl-piperazin-1-ylimino]-methyl}-4,6-dibromo-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)-4,6-DIBROMOPHENOL is a synthetic organic compound characterized by the presence of a benzyl-substituted piperazine ring, an imino group, and a dibromophenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)-4,6-DIBROMOPHENOL typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Imination Reaction: The 4-benzylpiperazine is then reacted with formaldehyde and a suitable amine to form the imino derivative.
Bromination: The final step involves the bromination of the phenol ring using bromine or a brominating agent under controlled conditions to yield the dibromophenol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, may also be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)-4,6-DIBROMOPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)-4,6-DIBROMOPHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)-4,6-DIBROMOPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group and the dibromophenol moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)-1,3-BENZENEDIOL
- 4-(((4-PHENYL-1-PIPERAZINYL)IMINO)METHYL)-1,3-BENZENEDIOL
- 4-(((4-(2,4-DIMETHYLBENZYL)-1-PIPERAZINYL)IMINO)METHYL)-1,3-BENZENEDIOL
Uniqueness
2-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)-4,6-DIBROMOPHENOL is unique due to the presence of the dibromophenol moiety, which imparts distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H19Br2N3O |
|---|---|
Poids moléculaire |
453.2 g/mol |
Nom IUPAC |
2-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]-4,6-dibromophenol |
InChI |
InChI=1S/C18H19Br2N3O/c19-16-10-15(18(24)17(20)11-16)12-21-23-8-6-22(7-9-23)13-14-4-2-1-3-5-14/h1-5,10-12,24H,6-9,13H2/b21-12+ |
Clé InChI |
GDLYESHVJHYNEC-CIAFOILYSA-N |
SMILES isomérique |
C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=C(C(=CC(=C3)Br)Br)O |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=C(C(=CC(=C3)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11976809.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976815.png)


![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11976828.png)
![7-(4-Bromophenyl)-2-fluoro-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11976832.png)



![(2Z,6E)-2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B11976857.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976870.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11976874.png)
![2-(benzylsulfanyl)-3-(4-bromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11976887.png)

